1-(3-Fluoroquinolin-5-yl)ethanone
Description
Significance of Fluoroquinoline Derivatives in Chemical Biology and Medicinal Chemistry
Fluoroquinolones are a major class of synthetic antibiotics that have been a cornerstone of antibacterial therapy for decades. nih.gov Their development marked a significant advancement in treating a wide array of bacterial infections caused by both Gram-positive and Gram-negative bacteria. nih.gov The core structure, a quinolone, is characterized by a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.
The defining feature of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position, which dramatically enhances the molecule's antibacterial potency and cellular permeability. mdpi.com These compounds exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair; their inhibition leads to catastrophic DNA damage and cell death. nih.gov
The versatility of the fluoroquinolone scaffold allows for extensive chemical modification at various positions. nih.gov This has led to the development of multiple generations of these antibiotics, each with an improved spectrum of activity or pharmacokinetic profile. Beyond their established antibacterial roles, research has expanded to explore other therapeutic potentials of fluoroquinolone derivatives. Scientists have investigated their applications as anticancer, anti-inflammatory, antiviral, and antifungal agents, making the fluoroquinoline nucleus a privileged scaffold in modern medicinal chemistry. nih.gov
Overview of Ethanone (B97240) Functional Group Reactivity in Heterocyclic Systems
The ethanone group, also known as an acetyl group, is a simple yet highly reactive functional group consisting of a methyl group attached to a carbonyl. When appended to a heterocyclic system like a quinoline (B57606), the ethanone moiety offers a rich platform for synthetic transformations. The reactivity can be broadly categorized into three main areas: reactions at the carbonyl carbon, reactions at the alpha-carbon (the methyl group), and reactions involving the entire group.
The carbonyl carbon is electrophilic and is susceptible to attack by various nucleophiles. This allows for the conversion of the ketone into a wide range of other functional groups. For instance, reduction of the ketone can yield a secondary alcohol, which can be a precursor for further derivatization.
The protons on the alpha-carbon of the ethanone group are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can participate in numerous carbon-carbon bond-forming reactions. For example, it can undergo aldol (B89426) condensations with aldehydes or ketones, Claisen condensations with esters, and alkylation reactions. These reactions are fundamental in organic synthesis for building more complex carbon skeletons.
Furthermore, the ethanone group can be a key component in the synthesis of new heterocyclic rings. For example, the ethanone can be condensed with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. These synthetic strategies are commonly employed to create novel, complex molecules with potential biological activities. The presence of the ethanone group on a fluoroquinoline ring, therefore, provides a versatile handle for chemists to synthesize a library of new derivatives for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoroquinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFONEVKANNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292061 | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007925-06-4 | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007925-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-fluoro-5-quinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Fluoroquinolin 5 Yl Ethanone and Analogues
Strategies for Quinoline (B57606) Core Construction and Functionalization
The assembly of the quinoline scaffold is a well-trodden path in organic synthesis, with a rich history of named reactions and a continuous evolution toward milder and more efficient catalytic methods. nih.govnih.govrsc.orgrsc.org
Classical and Contemporary Quinoline Synthesis Approaches
Classical methods for quinoline synthesis, such as the Friedländer and Combes reactions, remain relevant for their simplicity and the accessibility of starting materials. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net The Friedländer synthesis offers a straightforward route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acid or base. wikipedia.orgorganic-chemistry.org For the specific synthesis of a 3-fluoroquinoline (B1210502) derivative, this would typically involve a starting material already bearing the fluorine substituent. researchgate.net
The Combes synthesis , on the other hand, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. nih.gov While historically significant, these classical methods can sometimes be limited by harsh reaction conditions and the availability of appropriately substituted precursors. nih.gov
Contemporary approaches have sought to overcome these limitations, often employing metal catalysis or greener reaction conditions to improve yields and substrate scope. nih.govrsc.orgtandfonline.com These modern methods provide access to a wider array of substituted quinolines that may be challenging to synthesize via classical routes.
A hypothetical Friedländer approach to 1-(3-Fluoroquinolin-5-yl)ethanone could involve the condensation of 2-amino-5-acetylbenzaldehyde with a compound such as 2-fluoro-1,3-dicarbonyl or a related species that can generate the required fluoroacetyl fragment.
| Reaction | Starting Materials | Conditions | Key Features |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene ketone/aldehyde | Acid or base catalysis | Convergent, forms the pyridine (B92270) ring. wikipedia.orgorganic-chemistry.org |
| Combes Synthesis | Aniline + β-Diketone | Acid catalysis | Forms 2,4-disubstituted quinolines. nih.gov |
Phosphine-Catalyzed and Gold-Catalyzed Annulation/Cyclization Reactions
In the realm of modern synthetic methods, phosphine- and gold-catalyzed reactions have emerged as powerful tools for constructing the quinoline core with high efficiency and control.
Phosphine-catalyzed annulation reactions provide a mild, metal-free approach to substituted quinolines. nih.govnih.gov These reactions often proceed through a general base catalysis mechanism, where the phosphine (B1218219) activates an alkyne, which then participates in a Michael addition and subsequent cyclization cascade. nih.govnih.gov This methodology is particularly effective for the synthesis of 3-substituted and 3,4-disubstituted quinolines from stable starting materials like activated acetylenes and o-tosylamidobenzaldehydes or o-tosylamidophenones. nih.govnih.gov The reaction is initiated by the nucleophilic addition of the phosphine to the activated alkyne, generating a zwitterionic intermediate that acts as a strong base to deprotonate the aniline derivative, triggering the cascade. nih.gov
Gold-catalyzed cyclization reactions offer another sophisticated route to quinolines, prized for their mild conditions and tolerance of various functional groups. nih.govrsc.orgresearchgate.netacs.org Gold catalysts, particularly Au(I) and Au(III) complexes, are potent π-acids that can activate alkynes towards nucleophilic attack. nih.govrsc.org Intermolecular annulations of aniline derivatives with alkynes or carbonyl compounds, as well as intramolecular cyclizations of appropriately tethered substrates, have been successfully developed. rsc.orgresearchgate.net For instance, a gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls with internal alkynes can efficiently produce polyfunctionalized quinolines. acs.org The proposed mechanism often involves the gold-catalyzed activation of the alkyne, followed by nucleophilic attack from the aniline nitrogen, cyclization, and subsequent aromatization. nih.gov
| Catalyst Type | Reaction Type | Typical Substrates | Key Mechanistic Step |
| Phosphine | Annulation | o-Tosylamidobenzaldehydes + Activated alkynes | Phosphine-alkyne zwitterion formation. nih.govnih.gov |
| Gold (Au(I)/Au(III)) | Cyclization/Annulation | Aniline derivatives + Alkynes/Carbonyls | Gold-catalyzed alkyne activation. nih.govrsc.orgacs.org |
Regioselective Functionalization of the Quinoline Ring
Directing functional groups to specific positions on a pre-formed quinoline ring is a powerful strategy for accessing complex derivatives. C-H functionalization has become a particularly attractive approach due to its atom and step economy. nih.govrsc.orgnih.gov
C-H Functionalization Strategies at Specific Positions (e.g., C5, C7, C8)
Achieving regioselectivity in the C-H functionalization of quinolines is a significant challenge due to the multiple available C-H bonds. nih.govacs.orgnih.gov The electronic nature of the quinoline ring generally favors functionalization at the C2, C4, and C8 positions. However, recent advances have enabled the selective functionalization of other positions, including C5. nih.govresearchgate.net
Transition metal catalysis, often employing directing groups, has been instrumental in achieving site-selectivity. nih.govnih.gov For instance, the use of an amide or other coordinating group at the C8 position can direct metallation and subsequent functionalization to the C5 position. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been utilized in these transformations, each exhibiting unique reactivity and selectivity profiles. nih.gov The mechanism typically involves the formation of a metal-ligand complex, followed by coordination to the quinoline nitrogen and directed C-H activation at the desired position. nih.gov
Photochemical and Metal-Free C-H Functionalization
In a move towards more sustainable synthetic methods, photochemical and metal-free C-H functionalization strategies have gained prominence. rsc.orgnih.govresearchgate.netnih.govacs.orgPhotochemical methods can generate highly reactive intermediates, such as radicals, under mild conditions, often using visible light as a benign energy source. nih.govacs.org These reactions can offer unique reactivity and selectivity patterns that are complementary to traditional metal-catalyzed approaches. nih.gov For example, photochemical dearomative cycloadditions of quinolines with alkenes have been developed to create complex 3D frameworks. nih.govacs.org
Metal-free C-H functionalization provides an alternative pathway that avoids the cost and potential toxicity of transition metal catalysts. rsc.orgnih.govresearchgate.net These reactions can be promoted by strong bases, oxidants, or through radical-mediated pathways. For instance, a transition metal-free, one-pot double C-H functionalization of quinolines with electron-deficient acetylenes has been reported to yield 2-aryl-3-acylquinolines. rsc.org
Acylation and Other Substitutions at Designated Quinoline Sites
The introduction of an acetyl group, as present in this compound, can be achieved through various acylation methods. chemistryviews.orgacs.org Classical Friedel-Crafts acylation can be challenging with quinolines due to the deactivating effect of the nitrogen atom and potential complexation with the Lewis acid catalyst.
More modern approaches often rely on directed C-H activation or radical-based methods. For example, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C-H acylation of quinolines using alcohols as the acyl source. chemistryviews.orgacs.org This method is advantageous for its mild, transition-metal- and chemical-oxidant-free conditions. acs.org The reaction is catalyzed by N-hydroxyphthalimide (NHPI) and proceeds via the generation of an acyl radical which then adds to the protonated quinoline ring. chemistryviews.org
The regioselectivity of acylation can be controlled by the substitution pattern of the quinoline ring and the reaction conditions. While functionalization often occurs at the C2 or C4 positions, directing groups can be employed to target other sites like C5 or C8. nih.gov
| Functionalization | Methodology | Reagents/Catalysts | Key Features |
| C-H Functionalization | Directed Metal Catalysis | Pd, Rh, Cu with directing groups | High regioselectivity at specific positions (e.g., C5, C8). nih.govresearchgate.net |
| C-H Functionalization | Photochemical | Visible light, photosensitizers | Mild conditions, unique reactivity. nih.govacs.org |
| C-H Functionalization | Metal-Free | Strong base, oxidants | Avoids transition metals. rsc.orgnih.gov |
| Acylation | Electrochemical HAT | Alcohols, NHPI (catalyst) | Mild, oxidant-free C-H acylation. chemistryviews.orgacs.org |
Synthesis of Fluoroquinolone Derivatives Relevant to this compound Scaffolds
The term "fluoroquinolone" typically refers to a class of antibiotics characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone. nih.gov Although this compound lacks the 4-oxo and 3-carboxyl groups, its core fluoroquinoline structure is central to this family. The synthetic strategies for building this bicyclic system are therefore highly relevant.
Key synthetic approaches to the quinolone system often begin with substituted anilines. acs.org Well-established methods include the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization. Modifications of this approach, along with others like the Conrad-Limpach and Friedländer syntheses, form the foundation for creating the quinoline ring. acs.org For instance, the synthesis of certain N-1 substituted fluoroquinolones starts with the condensation of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethylethoxymethylene malonate, followed by cyclization in diphenyl ether to form the core quinoline structure. orientjchem.org These foundational methods provide the framework upon which specific functionalities, such as the fluoro and ethanone (B97240) groups at desired positions, can be installed either by using pre-functionalized precursors or by direct functionalization of the formed quinoline ring.
Strategies for Introducing Fluoro and Ethanone Moieties
The introduction of fluorine and an ethanone (acetyl) group onto a quinoline ring presents unique chemical challenges due to the electronic nature of the heterocyclic system.
Fluorination Strategies: The introduction of a fluorine atom can dramatically alter a molecule's biological properties. google.com Several methods have been developed for the fluorination of quinolines:
Electrophilic Fluorination: Direct fluorination using powerful electrophilic reagents like elemental fluorine or N-fluoro reagents (e.g., Selectfluor™) is a primary method. researchgate.netresearchgate.net The regioselectivity of the reaction is influenced by the reaction medium; for example, using strong acids deactivates the heterocyclic ring towards electrophilic attack, leading to fluorination on the carbocyclic (benzene) ring at positions 5, 6, and 8. researchgate.net
Nucleophilic Fluorination: This approach is more challenging for electron-deficient rings like quinoline. However, recent advances have enabled a C-H nucleophilic fluorination through a concerted mechanism involving an asynchronous transfer of a fluoride (B91410) anion, an electron, and a proton (F⁻-e⁻-H⁺). nih.govacs.org This method has been successfully applied to quinoline scaffolds. nih.govacs.org
Electrochemical Fluorination: Anodic oxidation using a solution of hydrogen fluoride in pyridine (HF:pyridine) provides a regioselective method for the 5,8-difluorination of certain quinolines. researchgate.net
Acylation Strategies: Introducing an acetyl group (ethanone moiety) typically involves a Friedel-Crafts acylation or related reactions.
Friedel-Crafts Acylation: This classic reaction is problematic for quinoline because the Lewis basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system and preventing the reaction. quora.com However, intramolecular Friedel-Crafts reactions are a cornerstone of quinoline synthesis itself, where a side chain attached to an aniline nitrogen cyclizes to form the second ring. acs.org
Electrochemical C-H Acylation: A modern alternative is the direct C(sp²)–H acylation via an electrochemical hydrogen atom transfer (HAT) strategy. chemistryviews.org This method uses alcohols as the acyl source (e.g., ethanol (B145695) for acetylation) and has been successfully applied to quinolines and isoquinolines, yielding acylated products in moderate to high yields. chemistryviews.org
Organometallic Methods: Acyl groups can also be introduced by reacting an organometallic reagent with a quinoline carboxylic acid derivative. For example, 2-acetylquinoline can be synthesized by treating quinaldic acid (quinoline-2-carboxylic acid) with methyl lithium. prepchem.com A similar approach could theoretically be applied to a 3-fluoroquinoline-5-carboxylic acid precursor.
Interactive Data Table: Methodologies for Fluoro and Ethanone Group Introduction
| Functional Group | Methodology | Reagents & Conditions | Typical Position(s) | Reference(s) |
| Fluoro | Electrophilic Fluorination | Selectfluor™ (F-TEDA-BF₄) | Varies (e.g., 2-, 4-) | researchgate.net |
| Nucleophilic Fluorination | Concerted F⁻-e⁻-H⁺ transfer, Photosensitizer | C4 | nih.govacs.org | |
| Electrochemical Fluorination | Anodic oxidation, HF:pyridine | 5, 8 | researchgate.net | |
| Ethanone (Acetyl) | Electrochemical C-H Acylation | Ethanol, NHPI (catalyst), electrolysis | C(sp²)–H | chemistryviews.org |
| Organometallic Addition | Methyl lithium on a carboxylic acid precursor | Position of carboxyl | prepchem.com | |
| Friedel-Crafts (Intramolecular) | Lewis Acid (e.g., BF₃·OEt₂) on aniline precursor | Ring formation | acs.org |
Modifications of Related Fluoroquinolone Carboxyl and Piperazine (B1678402) Rings
In the development of traditional fluoroquinolone antibiotics, the C-3 carboxyl group and the C-7 substituent (often a piperazine ring) are critical sites for modification to enhance antibacterial potency, broaden the spectrum of activity, and alter pharmacokinetic properties. nih.govmdpi.com
Carboxyl Group Modifications (C-3): The carboxylic acid at the C-3 position is essential for binding to the target DNA gyrase enzyme. acs.org However, it can be replaced with bioisosteric groups to create hybrid molecules with novel biological activities. mdpi.comnih.gov This strategy is widely used to develop new anticancer agents from fluoroquinolone scaffolds. Common modifications include the conversion of the carboxyl group into various five-membered heterocyclic rings:
Oxadiazoles: Formed by reacting fluoroquinolone hydrazides with acids. nih.gov
Triazoles: Synthesized via click chemistry or by converting oxadiazole hybrids. nih.govnih.gov
Thiadiazoles: Created by treating hydrazides with carbon disulfide. nih.gov
These modifications can lead to compounds with promising antitumor activity. mdpi.com
Piperazine Ring Modifications (C-7): The substituent at the C-7 position significantly influences the drug's antibacterial spectrum and potency. orientjchem.org The basic nitrogen of the piperazine ring is particularly important for activity against Gram-negative bacteria. nih.gov
Substitution on the Piperazine Nitrogen: Alkylation or acylation of the distal nitrogen atom of the piperazine ring is a common strategy to enhance activity against Gram-positive organisms and to create derivatives with improved properties. acs.org
Replacement of the Piperazine Ring: The entire piperazine ring can be replaced with other cyclic amines to modulate activity and overcome resistance. For example, novel ciprofloxacin (B1669076) congeners have been synthesized using various spirocyclic amines at the C-7 position, resulting in compounds with altered activity spectra. nih.gov
Interactive Data Table: Common Modifications of Fluoroquinolone Scaffolds
| Position | Modification Type | Example Substituent/Change | Purpose / Outcome | Reference(s) |
| C-3 | Bioisosteric Replacement | Carboxyl → 1,3,4-Oxadiazole ring | Creation of anticancer agent hybrids | mdpi.comnih.gov |
| Bioisosteric Replacement | Carboxyl → 1,2,3-Triazole ring | Development of antitumor & antioxidant agents | nih.govnih.gov | |
| C-7 | N-Substitution | Alkyl/Aryl groups on piperazine | Enhance Gram-positive activity | acs.org |
| Ring Replacement | Spirocyclic amines | Alter antibacterial spectrum, overcome resistance | nih.gov | |
| Ring Substitution | 2-aminophthalic acid | Impart Gram-negative and Gram-positive activity | orientjchem.org |
Comprehensive Spectroscopic and Structural Elucidation of 1 3 Fluoroquinolin 5 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 1-(3-fluoroquinolin-5-yl)ethanone, with its distinct aromatic and aliphatic regions, as well as the presence of a fluorine atom, a suite of NMR experiments is employed to unambiguously assign its structure.
Advanced ¹H and ¹³C NMR Techniques (e.g., Heteronuclear, Multidimensional)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the methyl protons of the acetyl group and the aromatic protons on the quinoline (B57606) ring system. The methyl protons would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The aromatic protons would exhibit more complex splitting patterns (doublets, triplets, or multiplets) at higher chemical shifts (δ 7.0-9.0 ppm) due to spin-spin coupling with neighboring protons and the fluorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ketone group (typically δ > 190 ppm), the carbons of the quinoline ring (δ 120-160 ppm), and the methyl carbon (typically δ 25-30 ppm). The carbon atoms bonded to or near the electronegative fluorine and nitrogen atoms will experience shifts in their resonance frequencies.
Advanced NMR Techniques: To fully assign the complex spectra, multidimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY (¹H-¹H): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the quinoline ring.
HSQC (¹H-¹³C): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (¹H-¹³C): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the placement of the acetyl group on the quinoline ring and for piecing together the entire molecular structure.
A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below. Actual experimental values would be necessary for definitive confirmation.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
| 2 | ~8.9 | ~152 (d) | d, J(H,F) |
| 4 | ~8.2 | ~125 (d) | d, J(H,F) |
| 6 | ~8.0 | ~130 | d |
| 7 | ~7.7 | ~128 | t |
| 8 | ~8.1 | ~129 | d |
| 9 (C=O) | - | ~198 | - |
| 10 (CH₃) | ~2.7 | ~27 | s |
Applications of ¹⁹F NMR for Fluorinated Compounds
The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful analytical tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. ¹⁹F NMR spectra cover a wide chemical shift range, making them highly sensitive to the local electronic environment.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at position 3. The precise chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic, nitrogen-containing heterocyclic system. Furthermore, this fluorine atom will couple with nearby protons (primarily H-2 and H-4), leading to splitting of the ¹⁹F signal into a doublet of doublets, and reciprocally splitting the signals of H-2 and H-4 in the ¹H NMR spectrum. This ¹H-¹⁹F coupling provides definitive evidence for the location of the fluorine atom on the quinoline ring.
Mass Spectrometry Techniques for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
LC-MS and GC-MS in Structural Identification
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are potent hyphenated techniques used to separate compounds from a mixture and identify them. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte. For this compound, which is a relatively stable aromatic ketone, both techniques could potentially be applicable.
In a typical analysis, the mass spectrometer would be operated in a mode to detect the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. For this compound (C₁₁H₈FNO), the exact mass would be calculated and compared to the experimentally observed mass to confirm the molecular formula.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition. Upon fragmentation, characteristic losses would be expected. For instance, the loss of the methyl group (•CH₃, 15 Da) or the acetyl group (CH₃CO•, 43 Da) from the molecular ion would produce significant fragment ions. The fragmentation pattern of the fluoroquinoline ring itself would also provide structural confirmation.
| Technique | Information Obtained | Expected m/z for this compound (C₁₁H₈FNO) |
| ESI-MS | Molecular Weight (as [M+H]⁺) | 190.0662 |
| EI-MS | Molecular Weight (as [M]⁺) and Fragmentation | 189.0581 |
| HRMS (ESI+) | Exact Mass for Formula Confirmation | 190.0662 (for C₁₁H₉FNO⁺) |
| MS/MS | Fragmentation Pathway | Fragments corresponding to loss of •CH₃, CO, and HCN |
Vibrational and Electronic Spectroscopy for Molecular Insights
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.
For this compound, the FTIR spectrum would display several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the ketone.
C=C and C=N Stretches: Aromatic ring stretching vibrations for the quinoline system would appear in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is typically observed in the 1000-1350 cm⁻¹ range.
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring would be visible in the 650-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern.
C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1350 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C-H | Bend (out-of-plane) | 650 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
A UV-Vis spectroscopic analysis would be crucial in determining the electronic absorption properties of this compound. This technique identifies the wavelengths of light absorbed by the molecule, which correspond to electronic transitions between different energy levels. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the λmax (wavelength of maximum absorbance) values. These values are characteristic of the compound's chromophores—the parts of the molecule that absorb light. For a compound like this compound, the quinoline ring system and the acetyl group constitute the primary chromophores. The data would typically be presented in a table format, detailing the solvent used, the λmax values, and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a specific wavelength.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| Methanol | Data not available | Data not available |
| Ethanol (B145695) | Data not available | Data not available |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emission properties of a compound after it absorbs light. Not all molecules that absorb UV-Vis light are fluorescent. If this compound were to exhibit fluorescence, this analysis would measure the intensity of the emitted light at various wavelengths. The resulting emission spectrum would show one or more peaks, with the highest point indicating the wavelength of maximum emission. Key parameters derived from this analysis include the excitation and emission wavelengths and the quantum yield, which quantifies the efficiency of the fluorescence process. This information is valuable for applications in materials science and bio-imaging.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Methanol | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
Solid-State Structural Analysis
X-ray Diffraction (XRD) for Crystalline Structures
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimental results are then compared with the theoretically calculated values based on the compound's chemical formula (C11H8FNO). A close agreement between the found and calculated values serves as a crucial confirmation of the compound's purity and elemental composition. While the molecular formula is known, published experimental data from elemental analysis is not available.
Table 4: Elemental Analysis Data for this compound (C11H8FNO)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 70.58 | Data not available |
| Hydrogen (H) | 4.31 | Data not available |
Theoretical and Computational Chemistry Studies of 1 3 Fluoroquinolin 5 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods are essential for predicting molecular stability, reactivity, and spectroscopic characteristics. mdpi.com
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry. rsc.org It is employed to calculate a molecule's structural, electronic, and optical properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional, are utilized to optimize molecular geometry and analyze intrinsic properties. mdpi.comnih.gov These calculations provide insights into kinetic and thermodynamic stability, molecular interactions, and electronic characteristics. rsc.org Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. acs.orgacs.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. arxiv.orgrsc.org This method is particularly valuable for predicting the light absorption spectra of chromophores. acs.orgrsc.org In studies of quinoline derivatives, TD-DFT is used to calculate absorption wavelengths and understand optical properties. rsc.orgnih.gov For example, research on other quinoline derivatives has shown that theoretical absorption spectra predicted by TD-DFT are often in good agreement with experimental findings. nih.gov The choice of functional, such as PBE0 or B3LYP, can influence the accuracy of the predicted spectra for organonitrogen chromophores. acs.org
Understanding the three-dimensional shape (conformation) of a molecule is critical to understanding its function and interactions. Computational methods are used to explore the potential energy surface of a molecule to identify its most stable conformations. DFT is a primary tool for optimizing molecular geometries to find the structure with the minimum energy. mdpi.com
For complex quinoline derivatives, such as benzo[g]pyrimido[4,5-b]quinolines, computational studies have been used to determine that planar conformations are often the most stable. mdpi.com Beyond static structures, Molecular Dynamics (MD) simulations are frequently employed to assess the structural stability of molecules over time. acs.org In a study on quinolone-based hydrazones, MD simulations over 100 nanoseconds were used to confirm the stable binding and moderate flexibility of a ligand within a protein's active site, complementing the initial computational analysis. acs.orgacs.org
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. These approaches are fundamental to modern drug discovery and materials design.
In silico methods are crucial for predicting the properties of new chemical entities before they are synthesized. ijprajournal.com Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate a molecule's structural features with its biological activity. nih.gov For a series of 4-(2-fluorophenoxy) quinoline derivatives, a QSAR model revealed that properties such as mass, electronegativity, and partial charges significantly influence their c-MET kinase inhibitory activity. nih.gov
Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap and Molecular Electrostatic Potential (MEP) maps, provide further insights. arabjchem.org For instance, a DFT analysis of a quinolone-based hydrazone revealed a small HOMO-LUMO energy gap, indicating good chemical reactivity. acs.orgacs.org Additionally, online computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds, which is an indispensable part of modern drug design. mdpi.com
A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity. Pharmacophore modeling is a key strategy in ligand-based drug design, used to identify new compounds that could bind to a specific biological target. nih.govnih.gov
For quinoline derivatives, several pharmacophore models have been successfully developed. In one study targeting Tpl2 kinase, a five-point pharmacophore model (ADRRR) was generated for quinoline-3-carbonitrile derivatives, featuring one hydrogen bond acceptor (A), one hydrogen bond donor (D), and three ring aromatic features (R). nih.gov Another project aimed at DNA gyrase B inhibitors developed a shared feature pharmacophore (SFP) that included hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties. nih.gov These models serve as templates for virtual screening of compound libraries to find new potential inhibitors. nih.govnih.gov
Advanced Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding. ijprajournal.comnih.gov The binding strength is typically quantified by a docking score, with more negative values indicating a higher affinity. mdpi.com This method is a cornerstone of computer-aided drug design. nih.gov
Numerous docking studies have been performed on quinoline analogues to predict their potential as inhibitors for various protein targets. For example, studies on quinoline derivatives targeting HIV reverse transcriptase have shown docking scores as favorable as -10.67 kcal/mol. nih.gov In another study, newly designed quinoline derivatives targeting the STK10 protein showed binding affinities ranging from -5.1 to -7.9 kcal/mol, which were more stable than the reference compound. mdpi.com The stability of these docked complexes is often further validated using molecular dynamics simulations, which can reveal how the interactions are maintained over time. frontiersin.orgnih.gov
The table below illustrates typical results from docking studies on various quinoline analogues against different protein targets, demonstrating the range of binding affinities that can be predicted.
| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | 2IGR | -5.3 to -6.1 | nih.gov |
| Quinoline-3-carboxamide derivatives | ATM Kinase | - | ~ -8.0 to -9.5 | mdpi.com |
| Quinoline derivatives | HIV Reverse Transcriptase | 4I2P | up to -10.67 | nih.gov |
| Designed Quinoline derivatives | STK10 | 6I2Y | -5.1 to -7.9 | mdpi.com |
| Quinoline-based hydrazones | Aldose Reductase | 4JIR | -10.051 | acs.org |
Investigation of Ligand-Target Interactions
A comprehensive search of academic databases and scientific publications yielded no studies detailing the investigation of ligand-target interactions for 1-(3-Fluoroquinolin-5-yl)ethanone. Research in this area would typically involve the identification of biological targets, such as proteins or enzymes, with which the compound might interact. Techniques such as co-crystallization, nuclear magnetic resonance (NMR) spectroscopy, or various biophysical assays are commonly employed to elucidate the specific binding of a ligand to its target. However, no such research appears to have been conducted or published for this specific fluoroquinolone derivative.
Rationalization of Proposed Mechanisms of Action via Molecular Docking
Similarly, there is a lack of available research on the use of molecular docking to rationalize any proposed mechanism of action for this compound. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions at a molecular level and can provide insights into the compound's potential biological activity. The absence of such studies indicates that the specific binding modes and the molecular basis for any potential activity of this compound have not yet been computationally explored or reported in the scientific literature.
Reaction Chemistry and Chemical Transformations of 1 3 Fluoroquinolin 5 Yl Ethanone
Nucleophilic and Electrophilic Reactivity of the Ethanone (B97240) Moiety
The ethanone group attached to the quinoline (B57606) ring at the 5-position is a versatile functional handle that exhibits both electrophilic and nucleophilic characteristics.
The carbonyl carbon of the ethanone group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This allows for nucleophilic attack at this position. For instance, in the presence of a strong acid, acetyl-substituted heteroaromatics like 1-(3-fluoroquinolin-5-yl)ethanone can be activated to form highly reactive dicationic electrophiles, which can then react with arenes in acid-catalyzed hydroxyalkylation reactions nih.govnih.gov. The general mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack rsc.org.
Conversely, the methyl group adjacent to the carbonyl, known as the alpha-carbon, possesses acidic protons. In the presence of a suitable base, these protons can be abstracted to form a resonance-stabilized enolate ion sigmaaldrich.comresearchgate.net. This enolate is a potent carbon-centered nucleophile. The formation of the enolate allows for a range of reactions at the alpha-position, most notably alkylation through an SN2 reaction with alkyl halides acs.org. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were multiple alpha-protons, though in the case of the ethanone moiety, this is not a factor acs.org. The generated enolate can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the alpha-position sigmaaldrich.com.
The reactivity of the ethanone moiety can be summarized in the following table:
| Reactivity Type | Reactive Site | Description | Potential Reactions |
| Electrophilic | Carbonyl Carbon | The partially positive carbon of the C=O group is susceptible to attack by nucleophiles. | Nucleophilic addition, Grignard reactions, reduction to alcohols. |
| Nucleophilic | α-Carbon | The protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. | Alkylation, aldol (B89426) condensation, halogenation. |
Radical-Mediated Transformations and Functionalization Reactions
Radical reactions provide powerful methods for the functionalization of heterocyclic compounds, and the quinoline nucleus of this compound is a suitable substrate for such transformations.
Minisci-Type Chemistry and its Variations
The Minisci reaction is a classic method for the direct alkylation or acylation of electron-deficient heterocycles via a radical mechanism wikipedia.org. Due to the electron-withdrawing nature of the nitrogen atom, the quinoline ring is an excellent substrate for Minisci-type reactions. These reactions typically proceed under acidic conditions to ensure the protonation of the heterocyclic nitrogen, which further activates the ring towards nucleophilic radical attack wikipedia.org.
For quinoline itself, Minisci reactions often yield a mixture of C2 and C4 substituted products, and the regioselectivity can be influenced by the reaction conditions, such as the choice of solvent and acid catalyst researchgate.netcam.ac.uk. For instance, tuning the solvent and Brønsted acid combination can lead to conditions that strongly favor either C2 or C4 functionalization cam.ac.uk.
Variations of the Minisci reaction, such as transition-metal-free methods, have been developed. For example, the acylation of quinolines has been achieved using aldehydes in the presence of a radical initiator system like tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) nih.govsigmaaldrich.comacs.orgacs.org. These reactions provide a direct route to introduce acyl groups onto the quinoline core.
Below is a table summarizing representative conditions for Minisci-type reactions on quinolines:
| Reaction Type | Radical Source | Catalyst/Initiator | Typical Products | Reference |
| Acylation | Aldehydes | TBAB, K₂S₂O₈ | 2- and 4-Acylquinolines | acs.org |
| Alkylation | N-acetyl-substituted, α-amino alkyl radicals | Photoredox Catalyst, Brønsted Acid | C2- and C4-Alkylquinolines | cam.ac.uk |
| Alkylation | Gaseous Alkanes | FeCl₃, NFSI, LiCl, TFA, 365 nm LEDs | C2- and C4-Alkylquinolines | acs.org |
Spin-Center Shift Processes in Radical Chemistry
A spin-center shift (SCS) is a type of radical rearrangement where a 1,2-radical translocation occurs concurrently with a two-electron ionic movement, such as the elimination of a leaving group nih.govacs.orgresearchgate.net. This process has been recognized in various biochemical and synthetic transformations nih.govnih.gov.
In the context of N-heterocycles, a radical can add to the protonated ring, and a subsequent spin-center shift can lead to a rearranged product. For example, a process has been described where an acyl radical adds to a protonated heteroarene, followed by deprotonation to give an α-amino radical. Protonation of the carbonyl oxygen can then trigger a spin-center shift, moving the radical to an adjacent carbon nih.govacs.org. This type of reactivity opens up novel pathways for the functionalization of heterocycles that are distinct from direct radical addition. While specific examples for this compound are not detailed in the literature, the general principles of SCS are applicable to radical reactions involving such quinoline derivatives nih.govacs.orgresearchgate.net.
Photochemical Reactivity and Degradation Pathways
Fluoroquinolone derivatives are known to be photochemically active, and their degradation in the environment upon exposure to sunlight is a subject of significant study.
Photoreactivity in Aqueous Solutions
In aqueous solutions, fluoroquinolones readily undergo photodegradation upon exposure to light, particularly UV-A radiation nih.govnih.govnih.gov. The photostability of these compounds is generally low, with half-lives that can be in the range of minutes under relevant surface water light conditions nih.gov. The rate and pathways of photodegradation can be significantly influenced by the pH of the solution nih.gov. For many fluoroquinolones, photodegradation is more extensive at alkaline pH compared to neutral pH nih.gov. The process is believed to involve the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which contribute to the degradation of the molecule nih.govnih.gov. The phototoxicity of some quinolones has been linked to their ability to induce lipid peroxidation through these reactive oxygen species nih.gov.
Formation of Photometabolites
The photodegradation of fluoroquinolones results in the formation of a variety of photometabolites nih.govnih.gov. The core quinolone structure often remains intact in the initial stages of degradation, with modifications occurring at the substituents nih.gov. Common photochemical reactions include dehalogenation (cleavage of the C-F bond), decarboxylation, hydroxylation, and cleavage of the side chains, such as the piperazine (B1678402) ring found in many fluoroquinolone antibiotics nih.govmdpi.commdpi.com.
The specific photoproducts formed depend on the structure of the parent fluoroquinolone and the irradiation conditions. For ciprofloxacin (B1669076), enrofloxacin, and norfloxacin, identified photoproducts include defluorinated, hydroxylated, and decarboxylated structures, as well as compounds with opened cyclic structures nih.gov.
A summary of common photometabolites from fluoroquinolone degradation is presented below:
| Photometabolite Type | Description |
| Defluorinated Products | Result from the cleavage of the carbon-fluorine bond. |
| Hydroxylated Products | Involve the addition of a hydroxyl group to the aromatic ring or side chain. |
| Decarboxylated Products | Occur through the loss of the carboxylic acid group as CO₂. |
| Side-Chain Cleavage Products | Result from the breakdown of substituents, such as the piperazine ring. |
It is important to note that some of these photoproducts may retain or even exhibit increased biological activity or toxicity compared to the parent compound nih.govnih.gov.
Derivatization Strategies for Enhancing Molecular Complexity
The strategic derivatization of this compound is a key approach to augment its molecular complexity, thereby unlocking new potential in medicinal chemistry and material science. The presence of the reactive acetyl group and the quinoline core offers multiple avenues for chemical modification. These transformations are designed to introduce diverse functional groups and build intricate molecular architectures, including various heterocyclic systems.
A prominent strategy involves the initial transformation of the acetyl group through condensation reactions, followed by cyclization to construct new ring systems. This approach significantly enhances the structural diversity of the resulting compounds.
Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
A foundational method for elaborating the structure of this compound is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of the ethanone with various aromatic aldehydes to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones serve as versatile intermediates for further chemical transformations.
The general reaction scheme involves treating this compound with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695). This reaction extends the carbon skeleton and introduces a new aromatic moiety, significantly increasing the molecular complexity.
Table 1: Synthesis of Chalcone Derivatives from this compound
| Entry | Aldehyde | Product (Chalcone) |
| 1 | Benzaldehyde | (E)-1-(3-Fluoroquinolin-5-yl)-3-phenylprop-2-en-1-one |
| 2 | 4-Methoxybenzaldehyde | (E)-1-(3-Fluoroquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(3-fluoroquinolin-5-yl)prop-2-en-1-one |
This table is a representative example of the types of chalcones that can be synthesized and is based on general Claisen-Schmidt condensation reactions. nih.govresearchgate.net
Synthesis of Pyrazoline Derivatives
The chalcones derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. Pyrazolines are known for their wide range of biological activities. The synthesis is typically achieved through the cyclization of the chalcone with hydrazine (B178648) hydrate (B1144303) or its derivatives in a suitable solvent like ethanol or acetic acid. jrespharm.comthepharmajournal.com
This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to afford the pyrazoline ring. The substitution on the pyrazoline ring can be modulated by using different substituted hydrazines.
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones
| Entry | Chalcone Reactant | Reagent | Product |
| 1 | (E)-1-(3-Fluoroquinolin-5-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 5-(3-Fluoroquinolin-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |
| 2 | (E)-1-(3-Fluoroquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 5-(3-Fluoroquinolin-5-yl)-1-phenyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |
This table illustrates the synthesis of pyrazolines from chalcone intermediates, a common strategy for building heterocyclic systems. researchgate.netnih.govijdra.com
Synthesis of Pyrimidine (B1678525) Derivatives
Furthermore, the chalcone intermediates can be utilized to construct six-membered heterocyclic rings, such as pyrimidines. The synthesis of pyrimidine derivatives can be accomplished by reacting the chalcone with a suitable amidine, like guanidine (B92328) hydrochloride, in the presence of a base. nih.gov This reaction provides a straightforward route to highly functionalized pyrimidines.
The reaction involves the condensation of the amidine with the α,β-unsaturated carbonyl system of the chalcone, leading to the formation of the dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.
Table 3: Synthesis of Pyrimidine Derivatives from Chalcones
| Entry | Chalcone Reactant | Reagent | Product |
| 1 | (E)-1-(3-Fluoroquinolin-5-yl)-3-phenylprop-2-en-1-one | Guanidine hydrochloride | 4-(3-Fluoroquinolin-5-yl)-6-phenylpyrimidin-2-amine |
| 2 | (E)-1-(3-Fluoroquinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Urea | 4-(3-Fluoroquinolin-5-yl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one |
This table demonstrates the versatility of chalcones in the synthesis of pyrimidine derivatives, a class of compounds with significant chemical and biological interest. nih.govresearchgate.net
These derivatization strategies highlight the utility of this compound as a scaffold for generating a diverse library of more complex molecules. The ability to systematically modify its structure through well-established synthetic protocols is a testament to its importance as a building block in organic synthesis.
Future Research Directions and Translational Perspectives
Emerging Synthetic Routes for Structurally Diverse Analogues
The biological activity of quinoline (B57606) derivatives is intrinsically linked to their substitution patterns. Consequently, the development of synthetic methodologies that allow for the precise and diverse functionalization of the quinoline core is paramount. While classic methods like the Skraup, Knorr, and Friedländer syntheses provide fundamental access to the quinoline ring system, contemporary research is focused on more efficient and versatile approaches to generate libraries of analogues for structure-activity relationship (SAR) studies. orientjchem.orgiipseries.org
One of the most promising strategies is the use of multicomponent reactions (MCRs) . rsc.org MCRs, such as the Povarov, Gewald, and Ugi reactions, enable the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. rsc.org This approach is highly atom-economical and allows for the rapid generation of a wide array of structurally diverse quinoline derivatives. rsc.org By systematically varying the inputs of these reactions, chemists can fine-tune the steric and electronic properties of the resulting molecules, which is crucial for optimizing biological activity and pharmacokinetic profiles.
Another key area of development is the late-stage functionalization of the quinoline nucleus. This strategy involves introducing key functional groups in the final steps of a synthetic sequence, allowing for the rapid diversification of a common intermediate. For instance, the Mannich reaction has been successfully employed to synthesize novel quinoline derivatives, offering a straightforward method to introduce aminomethyl functionalities. nih.gov The development of novel catalytic systems, particularly those based on transition metals, is expected to further expand the toolbox for creating analogues of 1-(3-Fluoroquinolin-5-yl)ethanone with novel substitution patterns.
| Synthetic Strategy | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org |
| Mannich Reaction | An aminoalkylation reaction involving an amine, formaldehyde (B43269) (or another aldehyde), and an active hydrogen compound. nih.gov | Provides a direct route to aminomethylated quinoline derivatives. nih.gov |
| Classic Named Reactions | Includes methods like Skraup, Friedländer, and Knorr syntheses. orientjchem.orgiipseries.org | Well-established and reliable for constructing the fundamental quinoline scaffold. orientjchem.org |
Advanced Computational Approaches for Predictive Modeling
The integration of computational chemistry into the drug discovery pipeline has revolutionized the way scientists design and evaluate new therapeutic agents. For quinoline derivatives like this compound, these in silico methods provide invaluable insights, accelerating the identification of promising drug candidates while reducing the reliance on costly and time-consuming experimental screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. By developing mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of newly designed analogues. For instance, a QSAR model for a series of quinoline derivatives could identify key molecular descriptors, such as mass, electronegativity, and partial charges, that influence their inhibitory activity against a specific biological target.
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for visualizing and understanding the interactions between a ligand and its target protein at the atomic level. nih.govnih.govscirp.org Docking studies can predict the preferred binding mode of a compound within the active site of a protein, helping to rationalize observed SAR and guide the design of more potent inhibitors. scirp.org MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability over time and revealing subtle conformational changes that can impact binding affinity. nih.gov
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming increasingly crucial in the early stages of drug discovery. nih.govfrontiersin.org These computational models can forecast the pharmacokinetic and toxicity profiles of new compounds, allowing researchers to prioritize molecules with favorable drug-like properties and identify potential liabilities before they are even synthesized. frontiersin.org
| Computational Method | Application in Drug Discovery | Predicted Parameters |
| QSAR | Predicts the biological activity of new compounds based on their chemical structure. | Inhibitory concentration (IC50), binding affinity. |
| Molecular Docking | Predicts the binding orientation of a ligand to its protein target. scirp.org | Binding pose, docking score, key interactions (e.g., hydrogen bonds). nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a protein-ligand complex over time. nih.gov | Conformational stability, residue flexibility, binding free energy. nih.gov |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of a compound. frontiersin.org | Solubility, absorption, metabolism, toxicity alerts. nih.govfrontiersin.org |
Novel Mechanistic Investigations in Biological Systems
While fluoroquinolones are classically known as inhibitors of bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and bacterial cell death, ongoing research is uncovering novel mechanisms of action for quinoline derivatives. oup.comyoutube.comyoutube.com These new findings open up possibilities for developing agents that can overcome existing resistance mechanisms and for repositioning these compounds for new therapeutic indications.
Recent studies have identified other potential molecular targets for quinoline-based compounds. For example, certain quinoline derivatives have been shown to inhibit peptide deformylase (PDF) , an essential bacterial enzyme that is not targeted by currently used antibiotics. nih.gov This presents an exciting opportunity for developing new antibacterial agents with a novel mode of action.
In the realm of anti-parasitic drug discovery, Leishmania major N-myristoyltransferase (LmNMT) has been identified as a promising target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org Inhibition of this enzyme disrupts protein modification processes that are vital for the parasite's survival.
Furthermore, the versatility of the quinoline scaffold extends beyond antimicrobial applications. Researchers are exploring its potential as protease inhibitors , which could have applications in antiviral therapies, and as inhibitors of protein-protein interactions. nih.gov For example, one novel mechanism elucidated for a quinoline derivative involves the inhibition of lipopolysaccharide (LPS) transport in Gram-negative bacteria by targeting the LptA-LptC interaction. nih.gov This disrupts the integrity of the bacterial outer membrane, a mechanism distinct from DNA synthesis inhibition.
These novel mechanistic insights suggest that the therapeutic potential of this compound and its future analogues may be broader than initially anticipated. Investigating these alternative biological pathways will be a key focus of future research, potentially leading to the development of drugs for a wide range of diseases.
| Biological Target | Therapeutic Area | Mechanism of Action |
| DNA Gyrase / Topoisomerase IV | Antibacterial | Inhibition of DNA replication and repair. oup.comyoutube.comyoutube.com |
| Peptide Deformylase (PDF) | Antibacterial | Inhibition of bacterial protein synthesis. nih.gov |
| N-myristoyltransferase (NMT) | Anti-parasitic (Leishmaniasis) | Disruption of essential protein modification. frontiersin.org |
| Lipopolysaccharide (LPS) Transport | Antibacterial (Gram-negative) | Disruption of outer membrane integrity. nih.gov |
| Proteases | Antiviral | Inhibition of viral replication cycle. nih.gov |
Q & A
Q. What are the optimized synthetic routes for 1-(3-Fluoroquinolin-5-yl)ethanone, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via Friedel-Crafts acylation, where a fluorinated quinoline derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature : Reactions typically proceed at 0–5°C to minimize side reactions.
- Solvent : Anhydrous dichloromethane or toluene ensures compatibility with Lewis acids.
- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ maximizes acylation efficiency. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in ~60–75% yield .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : The fluoroquinolinyl group exhibits distinct aromatic proton signals at δ 7.8–8.5 ppm (split due to fluorine coupling). The ethanone carbonyl appears at δ 2.6 ppm (singlet, CH₃) and δ 195–200 ppm in ¹³C NMR.
- FT-IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone group.
- Mass spectrometry : Molecular ion peaks at m/z corresponding to C₁₁H₇FNO (calc. 200.05) validate the structure .
Advanced Research Questions
Q. What computational approaches are used to model the electronic effects of the fluorine substituent in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Electron-withdrawing effects : Fluorine reduces electron density on the quinoline ring, stabilizing the LUMO (-2.1 eV) and enhancing electrophilic reactivity.
- Charge distribution : The fluorine atom induces a partial positive charge (+0.15 e) at the 3-position, directing regioselectivity in further substitutions. These insights guide the design of derivatives for catalytic or medicinal applications .
Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved during fluorinated quinoline derivatization?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) promote electrophilic pathways.
- Catalyst decomposition : AlCl₃ may hydrolyze in humid conditions, reducing efficacy. Mitigation strategies :
- Use anhydrous conditions and molecular sieves.
- Monitor reaction progress via TLC/HPLC to identify intermediates. Reference kinetic studies (e.g., Arrhenius plots) to optimize temperature .
Q. What is the role of this compound in studying enzyme inhibition mechanisms?
This compound acts as a competitive inhibitor for cytochrome P450 enzymes due to:
- Structural mimicry : The planar quinoline scaffold aligns with the enzyme’s hydrophobic active site.
- Fluorine interactions : Hydrogen bonding with active-site residues (e.g., Tyr-121) enhances binding affinity (Kᵢ ~ 0.8 μM). Methodology :
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations.
- Molecular docking : AutoDock Vina simulations predict binding poses (ΔG ≈ -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
